molecular formula C22H19ClN2O3S B2653933 5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005292-54-5

5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B2653933
CAS RN: 1005292-54-5
M. Wt: 426.92
InChI Key: IPIKJIGULPTVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : The compound is involved in the synthesis of various novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have applications as anti-inflammatory and analgesic agents. One example includes the synthesis of (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, which demonstrates significant inhibitory activity and potential medicinal applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Application in Benzamide Analogs : The compound's structure is closely related to other benzamide analogs which are used in the development of sigma-2 receptor ligands. These ligands have potential applications in tumor diagnosis and development of PET tracers for cancer detection (Abate et al., 2011).

Biological and Medicinal Research

  • Antimicrobial Activities : Derivatives of the compound have been synthesized and evaluated for antimicrobial activities. This includes the synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial properties, where some derivatives demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007).

  • Antitumor Properties : Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives synthesized from the compound have been tested against human tumor cell lines, demonstrating satisfactory antitumor activity. This suggests its potential use in the development of new antitumor agents (Mahmoud et al., 2018).

  • Sigma Receptors Binding Studies : Research on benzamide analogs structurally related to the compound includes the study of sigma receptors binding. These studies are crucial for understanding the interaction of such compounds with biological systems, potentially leading to new therapeutic applications (Xu, Lever, & Lever, 2007).

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-28-19-9-6-15(23)13-17(19)21(26)24-16-7-8-18-14(12-16)4-2-10-25(18)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKJIGULPTVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.